1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine
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Overview
Description
1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine is an organic compound that features a cyclopentylmethoxy group attached to an ethyl chain, which is further connected to a pyrazol-3-amine moiety
Preparation Methods
The synthesis of 1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine typically involves multiple steps:
Formation of the Cyclopentylmethoxy Group: This can be achieved through the reaction of cyclopentanol with methanesulfonyl chloride in the presence of a base to form cyclopentylmethanesulfonate, followed by substitution with sodium methoxide.
Attachment to the Ethyl Chain: The cyclopentylmethoxy group is then reacted with ethyl bromide under basic conditions to form 2-(cyclopentylmethoxy)ethyl bromide.
Formation of the Pyrazol-3-amine Moiety: This involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring, followed by amination to introduce the amine group at the 3-position.
Final Coupling: The 2-(cyclopentylmethoxy)ethyl bromide is then coupled with the pyrazol-3-amine under nucleophilic substitution conditions to yield the final product.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form derivatives with different functional groups.
Cycloaddition: The pyrazole ring can participate in cycloaddition reactions, such as Diels-Alder reactions, to form larger ring systems.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cycloaddition: Dienes or dienophiles under thermal or catalytic conditions.
Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding, providing insights into biological processes.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: The compound can be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine can be compared with other compounds that have similar structural features:
1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazole: Lacks the amine group, which may affect its reactivity and binding properties.
1-(2-(Cyclopentylmethoxy)ethyl)-1h-imidazole: Contains an imidazole ring instead of a pyrazole ring, which can influence its chemical behavior and biological activity.
1-(2-(Cyclopentylmethoxy)ethyl)-1h-triazole:
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-[2-(cyclopentylmethoxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O/c12-11-5-6-14(13-11)7-8-15-9-10-3-1-2-4-10/h5-6,10H,1-4,7-9H2,(H2,12,13) |
InChI Key |
USQJKUWAWTXKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COCCN2C=CC(=N2)N |
Origin of Product |
United States |
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